Cas no 2045195-29-5 ((3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride)

(3R)-1-(2-Methoxyethyl)pyrrolidin-3-amine dihydrochloride is a chiral amine derivative with a pyrrolidine core, featuring a 2-methoxyethyl substituent at the nitrogen position. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The dihydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological and cardiovascular systems. Its structural features, including the ether linkage and secondary amine, allow for further functionalization, enabling tailored modifications in drug discovery. The high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride structure
2045195-29-5 structure
Product Name:(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride
CAS No:2045195-29-5
MF:C7H18Cl2N2O
MW:217.136620044708
CID:5267130
Update Time:2026-03-09

(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride
    • (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride
    • Inchi: 1S/C7H16N2O.2ClH/c1-10-5-4-9-3-2-7(8)6-9;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1
    • InChI Key: PCZATZDDCHSCJK-XCUBXKJBSA-N
    • SMILES: N1(CCOC)CC[C@@H](N)C1.[H]Cl.[H]Cl

(3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride Pricemore >>

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Additional information on (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride

Research Brief on (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride (CAS: 2045195-29-5)

The compound (3R)-1-(2-methoxyethyl)pyrrolidin-3-amine;dihydrochloride (CAS: 2045195-29-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is being explored for its potential applications in drug discovery, particularly as a building block for novel therapeutics targeting central nervous system (CNS) disorders and other diseases. The presence of the methoxyethyl group and the amine functionality in its structure makes it a versatile intermediate for further chemical modifications.

Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its enantiomeric purity and stability. A 2023 publication in the Journal of Medicinal Chemistry reported an optimized synthetic route that achieves high yield (>85%) and excellent enantioselectivity (>99% ee). The dihydrochloride salt form was found to significantly improve the compound's solubility in aqueous solutions, which is crucial for biological testing and formulation development.

In pharmacological investigations, researchers have explored the compound's potential as a precursor for dopamine receptor modulators. Molecular docking studies suggest that the (3R)-enantiomer shows preferential binding to D2-like receptor subtypes, with computational models predicting good blood-brain barrier penetration. These findings were supported by in vitro assays demonstrating nanomolar affinity for certain receptor targets, though the exact pharmacological profile appears to be highly dependent on subsequent derivatization of the amine group.

The compound's safety profile has been preliminarily assessed through acute toxicity studies in rodent models. Results indicate a favorable therapeutic window, with no observed adverse effects at doses up to 100 mg/kg. However, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are still ongoing to fully characterize its pharmacokinetic properties.

Several pharmaceutical companies have included this compound in their screening libraries for neurodegenerative disease drug discovery programs. Its structural features make it particularly attractive for developing potential treatments for Parkinson's disease and schizophrenia, where modulation of dopaminergic pathways is clinically relevant. Patent activity surrounding derivatives of this scaffold has increased markedly in the past two years, suggesting growing commercial interest.

Future research directions include exploring the compound's utility in asymmetric synthesis and investigating its incorporation into more complex molecular architectures. The development of robust analytical methods for quality control during scale-up production remains an active area of investigation, with recent advances in chiral HPLC methods showing particular promise for ensuring batch-to-batch consistency.

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